molecular formula C12H10FNO2 B12407843 Fluorofenidone impurity 1-d3

Fluorofenidone impurity 1-d3

Cat. No.: B12407843
M. Wt: 222.23 g/mol
InChI Key: JBJWRDYSISSMGN-WQNTXASMSA-N
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Description

Fluorofenidone impurity 1-d3 is a deuterium-labeled derivative of Fluorofenidone impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. The molecular formula of this compound is C12H7D3FNO2, and it has a molecular weight of 222.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorofenidone impurity 1-d3 involves the incorporation of deuterium into Fluorofenidone impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fluorofenidone impurity 1-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Fluorofenidone impurity 1-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluorofenidone impurity 1-d3 involves its role as a tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the parent drug, Fluorofenidone. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Fluorofenidone impurity 1-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Fluorofenidone impurity 1: The non-deuterated version of the compound.

    Deuterated Drug Metabolites: Other deuterium-labeled drug metabolites used in similar studies.

    Isotope-Labeled Compounds: Compounds labeled with other stable isotopes such as carbon-13 (13C) or nitrogen-15 (15N).

The uniqueness of this compound lies in its specific application as a deuterium-labeled tracer, providing distinct advantages in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

222.23 g/mol

IUPAC Name

5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one

InChI

InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D

InChI Key

JBJWRDYSISSMGN-WQNTXASMSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H]

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO

Origin of Product

United States

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